molecular formula C8H2Cl3F3O2 B1406299 3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride CAS No. 1706458-00-5

3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1406299
CAS No.: 1706458-00-5
M. Wt: 293.4 g/mol
InChI Key: YMCSBRUHKNPZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H2Cl3F3O2. It is a liquid at room temperature and is used as an intermediate in organic synthesis. The compound is characterized by the presence of two chlorine atoms, one trifluoromethoxy group, and a benzoyl chloride functional group attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 3,4-dichloro-5-(trifluoromethoxy)benzoic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

3,4-Dichloro-5-(trifluoromethoxy)benzoic acid+SOCl23,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride+SO2+HCl\text{3,4-Dichloro-5-(trifluoromethoxy)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid+SOCl2​→3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride+SO2​+HCl

The reaction mixture is then purified by distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production and purification of the compound. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,4-dichloro-5-(trifluoromethoxy)benzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    3,4-Dichloro-5-(trifluoromethoxy)benzoic acid: Formed by hydrolysis.

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both chlorine atoms and the trifluoromethoxy group, which impart distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

3,4-dichloro-5-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3F3O2/c9-4-1-3(7(11)15)2-5(6(4)10)16-8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCSBRUHKNPZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride
Reactant of Route 2
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride
Reactant of Route 6
Reactant of Route 6
3,4-Dichloro-5-(trifluoromethoxy)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.